2-Bromo-2-nitrobutane-1,3-diol

Description

Contextualization within Organobromine and Nitroalkane Chemistry

2-Bromo-2-nitrobutane-1,3-diol is a member of two significant classes of organic compounds: organobromine compounds and nitroalkanes. Organobromine compounds are characterized by the presence of at least one carbon-bromine bond. The bromine atom imparts specific properties to the molecule, including increased molecular weight and, often, enhanced reactivity, making them valuable intermediates in organic synthesis.

Nitroalkanes, on the other hand, contain a nitro group (-NO2) attached to an alkyl carbon. The nitro group is strongly electron-withdrawing, a property that influences the acidity of adjacent C-H bonds and facilitates certain types of chemical reactions. sigmaaldrich.com This functional group is a key component in many synthetic transformations and is also recognized as an "explosophore," a group that can render a compound explosive. sigmaaldrich.com

The combination of a bromine atom and a nitro group on the same carbon atom, as seen in this compound and the closely related compound 2-bromo-2-nitropropane-1,3-diol (bronopol), creates a unique chemical environment. specialchem.com These halonitroalkanes are of academic interest due to the interplay of the functional groups, which can lead to specific reactivity patterns and biological activities. google.com The presence of the diol (-CH2OH) functionalities further adds to the molecule's polarity and potential for hydrogen bonding. sigmaaldrich.com

Structural Features and Stereochemical Considerations of this compound

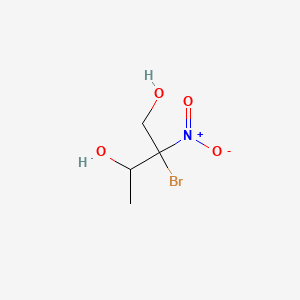

The molecular structure of this compound, with the chemical formula C4H8BrNO4, is defined by a four-carbon butane (B89635) backbone. mdpi.com The key features are a bromine atom, a nitro group, and a hydroxymethyl group (-CH2OH) all attached to the second carbon atom (C2), and a hydroxyl group (-OH) attached to the third carbon atom (C3).

A critical aspect of the molecule's structure from an academic standpoint is its stereochemistry. The central carbon atom, C2, is bonded to four different substituents: a bromine atom, a nitro group, a hydroxymethyl group, and the rest of the carbon chain. This makes C2 a chiral center. Similarly, the C3 carbon is bonded to a hydrogen atom, a hydroxyl group, a methyl group, and the rest of the carbon chain, also making it a chiral center.

The presence of two chiral centers means that this compound can exist as multiple stereoisomers (enantiomers and diastereomers). The specific spatial arrangement of the atoms around these chiral centers will significantly influence the molecule's physical, chemical, and biological properties. The separation and characterization of these individual stereoisomers would be a subject of advanced stereochemical analysis. rsc.orgatamanchemicals.com

Historical Development and Initial Academic Explorations of Related Chemical Motifs

While specific historical details on the initial synthesis of this compound are not widely documented, the academic exploration of its close analog, 2-bromo-2-nitropropane-1,3-diol (bronopol), provides significant historical context. The first reported synthesis of bronopol (B193717) dates back to 1897. specialchem.com

However, it was not until the early 1960s that this class of compounds gained significant attention when The Boots Company PLC developed bronopol for its antimicrobial properties. specialchem.com The synthesis of bronopol typically involves the bishydroxymethylation of nitromethane (B149229) with formaldehyde (B43269) in a basic medium, followed by bromination. mdpi.com This synthetic pathway highlights the fundamental reactions of nitroalkanes, such as the Henry reaction (nitro-aldol reaction).

The academic and industrial interest in bronopol spurred further investigation into the synthesis and properties of related halonitroalkanediols. These explorations have contributed to a deeper understanding of the reaction mechanisms, such as the challenges posed by the exothermic nature of the synthesis and the compound's tendency to decompose in alkaline conditions. mdpi.com This historical development underscores the transition of such compounds from academic curiosities to molecules with practical applications, driving further research into their chemical properties.

Structure

3D Structure

Properties

CAS No. |

53607-26-4 |

|---|---|

Molecular Formula |

C4H8BrNO4 |

Molecular Weight |

214.01 g/mol |

IUPAC Name |

2-bromo-2-nitrobutane-1,3-diol |

InChI |

InChI=1S/C4H8BrNO4/c1-3(8)4(5,2-7)6(9)10/h3,7-8H,2H2,1H3 |

InChI Key |

CUJGEKSBZGYDTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CO)([N+](=O)[O-])Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 2 Bromo 2 Nitrobutane 1,3 Diol

Alternative and Novel Synthetic Routes to 2-Bromo-2-nitrobutane-1,3-diol

Information on alternative and novel synthetic methodologies is as sparse as for established pathways. The following sections are based on general advancements in chemical synthesis.

Catalytic Methods in this compound Synthesis

There are no specific reports on catalytic methods for the synthesis of this compound. However, the field of organic synthesis has seen significant advances in catalytic reactions that could theoretically be applied. For the Henry reaction step, various catalysts beyond simple bases have been developed, including phase-transfer catalysts and heterogeneous solid-phase catalysts, to improve yields and simplify product isolation. thieme-connect.com For the bromination step, alternative brominating agents to elemental bromine exist, which can offer milder reaction conditions and improved selectivity.

Chemical Reactivity and Transformation Pathways of 2 Bromo 2 Nitrobutane 1,3 Diol

Hydrolytic Stability and Decomposition Kinetics of 2-Bromo-2-nitrobutane-1,3-diol

Compared to other aliphatic halogen-nitro compounds, 2-bromo-2-nitropropane-1,3-diol is noted for its relative stability against hydrolysis in aqueous solutions under standard conditions. atamanchemicals.comatamanchemicals.com In its solid form, the compound is stable for at least one year at temperatures up to 45°C and remains unaffected by photodecomposition. cir-safety.org However, in aqueous solutions, its decomposition is significantly accelerated by increases in both pH and temperature. cir-safety.org Freshly prepared aqueous solutions of the compound are typically weakly acidic, with a pH ranging from 5.1 to 5.5. cir-safety.org

The rate of hydrolysis of 2-bromo-2-nitropropane-1,3-diol is highly dependent on the pH of the aqueous solution. researchgate.net The compound is most stable in acidic environments and becomes increasingly labile and prone to degradation under alkaline conditions. atamanchemicals.comlookchem.com The decomposition process, which involves the release of formaldehyde (B43269), is markedly influenced by pH, with a significant increase in the rate of release in alkaline buffers compared to acidic ones. researchgate.netresearchgate.net This degradation in alkaline solutions can also lead to the liberation of nitrite (B80452) ions. atamanchemicals.comatamanchemicals.com

The stability of the compound at ambient temperatures across different pH levels has been documented, showing a significant decrease in half-life as the pH becomes more alkaline. cir-safety.orgindustrialchemicals.gov.auindustrialchemicals.gov.au

Table 1: Effect of pH on the Hydrolytic Half-Life of 2-Bromo-2-nitropropane-1,3-diol at Ambient Temperature

| pH | Half-Life |

|---|---|

| 4 | > 5 years cir-safety.org / ~18 years industrialchemicals.gov.au |

| 6 | 1.5 years cir-safety.orgindustrialchemicals.gov.au |

| 8 | 2 months cir-safety.orgindustrialchemicals.gov.au |

Data sourced from studies conducted at approximately 20-23°C.

Elevated temperatures act as a catalyst for the degradation of 2-bromo-2-nitropropane-1,3-diol, significantly accelerating its decomposition. cir-safety.orgnih.govresearchgate.net The release of formaldehyde, a key aspect of its decomposition, is dependent on both temperature and pH. researchgate.net At temperatures exceeding 140°C, the compound undergoes exothermic decomposition, releasing hydrogen bromide and various oxides of nitrogen. atamanchemicals.comatamanchemicals.comatamanchemicals.com The combined effect of high temperature and pH drastically reduces the compound's stability.

Table 2: Combined Effects of Temperature and pH on the Degradation Half-Life of 2-Bromo-2-nitropropane-1,3-diol

| Temperature | pH | Half-Life |

|---|---|---|

| 60°C | 4 | ~4 days industrialchemicals.gov.au |

The hydrolysis of 2-bromo-2-nitropropane-1,3-diol proceeds through several concurrent pathways, leading to a variety of degradation products. researchgate.net A primary and hypothetical decomposition route involves the splitting off of formaldehyde, which results in the formation of 2-bromo-2-nitroethanol (B1208275). researchgate.netlookchem.com This intermediate can further decompose to yield bromonitromethane (B42901). atamanchemicals.comresearchgate.net

Other significant hydrolysis products that have been identified include:

Formaldehyde : A major product, especially under alkaline conditions and/or elevated temperatures. atamanchemicals.comcir-safety.orgcir-safety.org

2-hydroxymethyl-2-nitropropane-1,3-diol (tris) : Another major decomposition product. cir-safety.orgcir-safety.org

Bromide and Nitrite ions : Released during decomposition in alkaline solutions. atamanchemicals.comresearchgate.net

Methanol and Formic Acid : Identified as by-products of the degradation process. nih.govresearchgate.net

Tris(hydroxymethyl)methane : Also reported as a degradation by-product. nih.gov

Photochemical Degradation of this compound

Exposure to light, including both sunlight and artificial ultraviolet radiation, influences the degradation rate of 2-bromo-2-nitropropane-1,3-diol. nih.gov Photodegradation processes can lead to the formation of more persistent and toxic transformation products than the parent compound. researchgate.net

Light exposure enhances the degradation of 2-bromo-2-nitropropane-1,3-diol in aqueous environments. researchgate.net The primary degradation routes are believed to involve reversible retroaldol reactions. researchgate.net Photolysis contributes to the formation of key transformation products, including 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM). researchgate.net Another identified photoproduct is tris(2-hydroxymethyl-2-nitropropane-1,3-diol). researchgate.net

The rate of phototransformation is affected by the characteristics of the light source, such as its spectrum and intensity. nih.govresearchgate.net Studies have shown that exposure to sunlight can lead to rapid degradation, with one report indicating a 50% degradation of the compound within 70 hours. researchgate.net This highlights the role of environmental light conditions in the persistence and transformation of the compound in aquatic systems.

Mentioned Chemical Compounds

| Chemical Name | Synonyms/Abbreviations |

| This compound | |

| 2-Bromo-2-nitropropane-1,3-diol | Bronopol (B193717), BNPD |

| 2-bromo-2-nitroethanol | BNE |

| 2-bromoethanol (B42945) | |

| 2-hydroxymethyl-2-nitropropane-1,3-diol | tris |

| Allantoin | |

| Benzalkonium chloride | |

| Bromide | |

| Bromonitroethane | |

| Bromonitromethane | BNM |

| Carbon dioxide | |

| Carbon monoxide | |

| Citric acid | |

| Diethanolamine | |

| Formaldehyde | FA |

| Formic acid | |

| Glycolic acid | |

| Hydrogen bromide | |

| Methanol | |

| Morpholine | |

| N-nitrosodiethanolamine | NDELA |

| N-nitrosomorpholine | |

| Nitrite | |

| Nitromethane (B149229) | NM |

| Nitrogen oxides | |

| Sesquiterpene lactones | |

| Sodium dodecylsulfate | |

| Tetrahydrofuran | |

| Triethanolamine | |

| Triclosan | |

| Tris(hydroxymethyl)methane | |

| Tris(hydroxymethyl)nitromethane | TNM |

| Urea |

Characterization of Photodegradation By-products of this compound

The photodegradation of α-bromo-α-nitro-alkanediols like 2-bromo-2-nitropropane-1,3-diol (bronopol) is a significant transformation pathway. When exposed to light in aqueous solutions, bronopol undergoes rapid degradation. The photolysis half-life in water has been observed to be as short as 24 hours. atamanchemicals.com This process leads to the formation of several by-products.

Key identified photodegradation products include:

Tris(hydroxymethyl)nitromethane: This compound is a notable degradation product formed during the photolysis of bronopol. atamanchemicals.comresearchgate.net

2-Bromo-2-nitroethanol (BNE): This is a primary and more stable degradation product. atamanchemicals.com

Bromonitromethane (BNM): Another stable transformation product resulting from the degradation process in natural waters, which can be enhanced by light. atamanchemicals.com

In aqueous environments, bronopol can also decompose to release formaldehyde. researchgate.net While formaldehyde itself is a degradation product, other by-products such as bromonitromethane and 2-bromoethanol have also been identified. researchgate.net The degradation process is complex and can be influenced by environmental conditions. For instance, high corrosion rates observed in some industrial applications with excess bronopol have been attributed to the release of formaldehyde. researchgate.net

Redox Chemistry and Radical Reactions of this compound

The redox chemistry of 2-bromo-2-nitropropane-1,3-diol is central to its chemical activity, particularly its interactions with biological molecules. This chemistry involves electron transfer processes and the subsequent formation of reactive radical species.

Electron Transfer Processes Involving this compound

Electron transfer is a key mechanism in the reactions of 2-bromo-2-nitropropane-1,3-diol, especially with sulfhydryl compounds. Under aerobic conditions, the compound acts as a catalyst for the oxidation of thiols, with atmospheric oxygen serving as the ultimate electron acceptor. asm.orgnih.gov This process is believed to proceed through a radical anion intermediate. asm.org The transfer of electrons from thiol groups to the nitro-compound initiates a cascade of reactions.

Formation and Reactivity of Radical Species from this compound

The reaction of 2-bromo-2-nitropropane-1,3-diol with thiols, such as cysteine, under aerobic conditions leads to the formation of reactive oxygen species. asm.orgnih.gov During the oxidation of cysteine to its disulfide form, cystine, radical anion intermediates like superoxide (B77818) (O₂⁻) and peroxide (H₂O₂) are generated from the parent compound. atamanchemicals.comdrugbank.comatamanchemicals.com These active oxygen species are directly implicated in the compound's chemical and biological activity. asm.orgnih.gov The generation of these free radicals is a critical aspect of its mechanism of action in various systems. researchgate.net

Compatibility and Reaction Products with Other Chemical Classes

The reactivity of 2-bromo-2-nitropropane-1,3-diol is not limited to redox and photochemical pathways; it also interacts significantly with other classes of organic compounds, notably amines, amides, and thiols.

Interactions of this compound with Amines and Amides

While 2-bromo-2-nitropropane-1,3-diol is not intrinsically a nitrosating agent, its decomposition products can lead to the formation of nitrosamines. atamanchemicals.comatamanchemicals.com Under certain conditions, such as in alkaline solutions or at elevated temperatures, the compound can decompose to liberate nitrite and low levels of formaldehyde. atamanchemicals.comatamanchemicals.com These decomposition products can then react with secondary amines or amides that may be present in a formulation. atamanchemicals.com This reaction can produce N-nitrosamines, which are a significant class of reaction products due to their regulatory scrutiny. atamanchemicals.comatamanchemicals.com Consequently, the compatibility of α-bromo-α-nitro-alkanediols with amines and amides is a critical consideration in formulation chemistry. cir-safety.orgcir-safety.org

Chemical Reactions of this compound with Thiols and Sulfhydryl Compounds

The interaction with thiols and sulfhydryl-containing compounds, such as the amino acid cysteine and the tripeptide glutathione, is a well-documented and significant reaction pathway for 2-bromo-2-nitropropane-1,3-diol. asm.orgnih.gov There are two distinct reaction patterns depending on the availability of oxygen.

Aerobic Conditions: In the presence of oxygen, 2-bromo-2-nitropropane-1,3-diol catalytically oxidizes thiols to their corresponding disulfides (e.g., cysteine is oxidized to cystine). asm.orgnih.govdrugbank.com This reaction involves the rapid consumption of oxygen and the formation of superoxide and peroxide radicals. atamanchemicals.comatamanchemicals.com The disulfide is the sole significant organic reaction product under these conditions, with the 2-bromo-2-nitropropane-1,3-diol remaining largely unchanged as it acts as a catalyst. asm.org

Anoxic Conditions: When excess thiol is present, the initial rapid catalytic oxidation can consume all available oxygen, creating an anoxic environment. asm.orgnih.gov Under these conditions, a slower reaction predominates where the 2-bromo-2-nitropropane-1,3-diol is directly consumed by the thiol. asm.orgnih.gov This leads to the eventual removal of the parent compound from the system. nih.gov

The table below summarizes the key reaction products of 2-bromo-2-nitropropane-1,3-diol with various chemical classes under different conditions.

| Reactant/Condition | Key Reaction Products |

| Photodegradation (Aqueous) | Tris(hydroxymethyl)nitromethane, 2-Bromo-2-nitroethanol, Bromonitromethane, Formaldehyde atamanchemicals.comresearchgate.net |

| Thiols (e.g., Cysteine) - Aerobic | Disulfides (e.g., Cystine), Superoxide radicals, Peroxide radicals asm.orgnih.govatamanchemicals.com |

| Thiols (e.g., Cysteine) - Anoxic | Various consumption products (parent compound is depleted) asm.orgnih.gov |

| Decomposition (Alkaline pH / Heat) | Nitrite, Formaldehyde, Bromide ion, Bromonitroethanol atamanchemicals.comatamanchemicals.comatamanchemicals.com |

| Decomposition Products + Amines/Amides | N-Nitrosamines atamanchemicals.comatamanchemicals.com |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the "Advanced Analytical Techniques for this compound."

The explicit focus on "this compound" is the central constraint. Publicly accessible scientific databases and journals contain minimal to no specific research detailing the development and application of the requested analytical techniques (HPLC, GC, Chiral Chromatography, NMR, and MS) for this particular compound.

The vast majority of published analytical methods, including chromatographic and spectroscopic data, relate to its close structural analogue, 2-Bromo-2-nitropropane-1,3-diol (commonly known as Bronopol).

Given the strict instruction to focus solely on this compound and not introduce information outside this explicit scope, an article that meets the outline's requirements for detailed research findings and data tables cannot be constructed without resorting to speculation or incorrectly applying data from a different compound. Therefore, in the interest of scientific accuracy, the request cannot be fulfilled.

Advanced Analytical Techniques for 2 Bromo 2 Nitrobutane 1,3 Diol

Spectroscopic Characterization of 2-Bromo-2-nitrobutane-1,3-diol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical tools for the functional group analysis of this compound, providing valuable insights into its molecular structure and electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. A spectrophotometric method for the determination of the related compound, 2-bromo-2-nitropropane-1,3-diol (bronopol), has been described, which can be adapted for this compound. This method is based on the reduction of the nitro group to an amino group, followed by diazotization and coupling to form a colored azo dye, which can be quantified by measuring its absorbance at a specific wavelength. One study details a method where the absorbance of a chromophoric derivative of bronopol (B193717), formed by a retroaldol reaction in an alkaline medium, is measured at 244 nm. This derivative, bromonitroethanol, has a molar absorption coefficient of 8330 L·mol⁻¹·cm⁻¹ and follows a linear relationship with concentration in the range of 5-25 µg/mL. Another spectrophotometric method for bronopol involves its reduction, diazotization, and coupling with phloroglucinol to form an orange azo dye with maximum absorbance at 425 nm. This method was found to obey Beer's law in the range of 10-50 µg of bronopol in 1 mL.

The following table summarizes the expected and reported spectroscopic data for functional group analysis of compounds structurally related to this compound.

| Spectroscopic Technique | Functional Group | Expected/Reported Wavenumber/Wavelength |

| Infrared (IR) | Hydroxyl (-OH) | 3200-3600 cm⁻¹ (Broad) |

| Infrared (IR) | Nitro (-NO₂) | ~1550 cm⁻¹ (Asymmetric), ~1380 cm⁻¹ (Symmetric) |

| Infrared (IR) | Carbon-Bromine (C-Br) | 500-600 cm⁻¹ |

| UV-Vis | Azo Dye Derivative | 425 nm |

| UV-Vis | Bromonitroethanol Derivative | 244 nm |

Electrochemical and Other Quantitative Methods for this compound

Electrochemical methods offer sensitive and selective approaches for the quantification of this compound. These techniques are based on the measurement of electrical properties such as current or potential.

Voltammetric and Potentiometric Techniques for this compound Quantification

Voltammetric techniques , such as polarography, have been applied to the analysis of aqueous systems containing the related compound bronopol. These methods detect the alkyl nitro group and can be subject to interference from degradation products, necessitating the preparation of calibration curves for each specific system. The precision of polarography for bronopol is reported to be approximately ± 2%.

Potentiometric techniques can also be employed, particularly for the determination of degradation products of this compound. For instance, the bromide ion, a decomposition product, can be titrated potentiometrically in an acidic solution using silver nitrate. This provides an indirect method for assessing the stability and degradation of the parent compound.

Development of Hyphenated Techniques for Complex Matrix Analysis of this compound

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of this compound in complex matrices such as cosmetics, environmental, and biological samples. These techniques offer enhanced selectivity and sensitivity compared to standalone methods.

High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly used hyphenated technique. For the analysis of bronopol and its degradation products, a reversed-phase HPLC method with UV spectrophotometric detection at 210 nm has been developed. This method has been utilized to study the decomposition rate of bronopol in aqueous solutions.

For more complex matrices and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique. A sensitive and rapid method for the detection of bronopol in rice has been developed using solid-phase extraction (SPE) followed by LC-MS/MS with electrospray ionization (ESI). This method demonstrated good linearity with a regression coefficient (R²) of 0.9992 and a limit of quantification of 3.3 µg kg⁻¹. The recovery of bronopol from spiked rice samples ranged from 73.3% to 96.7%, with relative standard deviations between 1.2% and 7.9%.

The following table summarizes the key parameters of a developed LC-MS/MS method for the analysis of the related compound bronopol in a complex matrix.

| Parameter | Value |

| Analytical Technique | LC-MS/MS |

| Sample Matrix | Rice |

| Pre-treatment | Solid-Phase Extraction (SPE) |

| Linearity (R²) | 0.9992 |

| Limit of Quantification (LOQ) | 3.3 µg kg⁻¹ |

| Recovery | 73.3 - 96.7% |

| Relative Standard Deviation (RSD) | 1.2 - 7.9% |

Environmental Fate and Mechanistic Degradation of 2 Bromo 2 Nitrobutane 1,3 Diol

Abiotic Degradation Processes of 2-Bromo-2-nitrobutane-1,3-diol in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in determining the persistence and transformation of chemical compounds in the environment. For this compound, these processes are anticipated to be influenced by factors such as pH, temperature, and sunlight.

Hydrolytic Degradation of this compound in Aquatic Systems

In aqueous environments, 2-bromo-2-nitropropane-1,3-diol is known to undergo hydrolysis, a reaction with water that leads to its decomposition. The rate of this degradation is significantly influenced by the pH and temperature of the water. cir-safety.org Generally, the decomposition of this compound accelerates with increasing pH and temperature. cir-safety.org

Under alkaline conditions, the degradation of 2-bromo-2-nitropropane-1,3-diol is more rapid. researchgate.net For instance, the half-life of a 0.2% w/v solution of this compound has been determined to be greater than five years at a pH of 4, decreasing to 1.5 years at a pH of 6, and further reducing to two months at a pH of 8. cir-safety.org The primary degradation products identified from the hydrolysis of 2-bromo-2-nitropropane-1,3-diol include formaldehyde (B43269), 2-hydroxymethyl-2-nitro-1,3-propanediol, and bromonitroethanol. cir-safety.org

Table 1: Effect of pH on the Half-life of 2-Bromo-2-nitropropane-1,3-diol in Aqueous Solution

| pH | Half-life |

|---|---|

| 4 | > 5 years |

| 6 | 1.5 years |

| 8 | 2 months |

Data derived from studies on 2-bromo-2-nitropropane-1,3-diol.

Photochemical Transformation of this compound in Surface Waters

Sunlight can play a role in the transformation of chemical compounds in surface waters through photochemical reactions. While in its solid form, 2-bromo-2-nitropropane-1,3-diol shows no observable photodecomposition when stored for at least a year at temperatures up to 45°C. cir-safety.org However, in aqueous solutions, it can photodegrade to form tris(2-hydroxymethyl-2-nitropropane-1,3-diol). researchgate.net The presence of other substances in the water, such as citric acid and sodium dodecylsulfate, can also influence the rate of decomposition when exposed to sunlight or ultraviolet radiation. nih.gov

Volatilization and Atmospheric Chemistry of this compound

The potential for a chemical to volatilize from water or soil surfaces and enter the atmosphere is an important aspect of its environmental distribution. Due to its high water solubility, this compound is likely to be mobile in the environment and may spread in water systems. thermofisher.com While evaporation at 20°C is considered negligible, a harmful concentration of airborne particles can be reached quickly if the compound is dispersed. inchem.org In the event of a fire, it can decompose, producing toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides. inchem.org

Biotransformation and Biodegradation Mechanisms of this compound

The transformation of this compound by microorganisms is a key process in its ultimate removal from the environment. The presence of a carbon-bromine bond and a nitro group in its structure suggests that it may be susceptible to microbial degradation.

Microbial Degradation Pathways of this compound in Diverse Ecosystems

Studies on brominated organic compounds have demonstrated that microbial consortia can effectively degrade these substances. mdpi.com For instance, a consortium of four bacterial strains was shown to aerobically degrade tribromo-neopentyl alcohol and dibromo neopentyl glycol, with complete degradation occurring within 3 to 7 days when an additional carbon source was provided. mdpi.com The metabolic breakdown of 2-bromo-2-nitropropane-1,3-diol is suggested to involve reductive dehalogenation, leading to the formation of 2-nitropropane-1,3-diol, which can be further metabolized. cir-safety.org

Enzymatic Biotransformation of this compound

The enzymatic machinery of microorganisms is responsible for the biotransformation of compounds like this compound. The antibacterial action of the related compound, bronopol (B193717), is believed to stem from its ability to oxidize sensitive thiol groups of enzymes. cir-safety.orgscribd.com Under aerobic conditions, it can catalytically oxidize thiol-containing materials, with atmospheric oxygen acting as the final oxidant. nih.gov This process generates reactive oxygen species, such as superoxide (B77818) and peroxide, which contribute to its bactericidal activity. nih.gov It is plausible that similar enzymatic interactions could be involved in the biodegradation of this compound.

Identification of Biodegradation Metabolites and Their Chemical Reactivity

The biodegradation of 2-bromo-2-nitropropane-1,3-diol leads to the formation of several metabolites through various chemical reactions. In aqueous environments, a primary degradation pathway involves a retroaldol reaction, which results in the liberation of formaldehyde and the formation of bromonitroethanol . This is a significant degradation route, as formaldehyde itself is a chemically reactive compound industrialchemicals.gov.aucir-safety.org.

Further decomposition of bromonitroethanol can occur, yielding additional formaldehyde and bromonitromethane (B42901) researchgate.net. Another identified degradation process is reductive dehalogenation, which results in the metabolite 2-nitropropane-1,3-diol, also known as desbromo-bronopol industrialchemicals.gov.aucir-safety.org. In studies involving rats, desbromo-bronopol was the only metabolite identified in urine, accounting for a significant portion of the administered compound industrialchemicals.gov.au.

Other major decomposition products that have been identified under various conditions include 2-hydroxymethyl-2-nitro-1,3-propanediol cir-safety.orgcir-safety.org. The degradation of 2-bromo-2-nitropropane-1,3-diol can also lead to the release of bromide and nitrite (B80452) ions industrialchemicals.gov.au. The formation of these metabolites is significant as their chemical properties and reactivity differ from the parent compound, potentially leading to different environmental impacts researchgate.net. For instance, metabolites like 2-bromo-2-nitroethanol (B1208275) (BNE) and bromonitromethane (BNM) have been shown to be more stable than the parent compound in natural waters researchgate.netresearchgate.net.

Table 1: Identified Biodegradation Metabolites of 2-Bromo-2-nitropropane-1,3-diol

| Metabolite Name | Formation Pathway | Reference |

| Formaldehyde | Retroaldol reaction from parent compound and decomposition of bromonitroethanol. | industrialchemicals.gov.aucir-safety.orgcir-safety.org |

| 2-Bromo-2-nitroethanol (BNE) | Retroaldol reaction from parent compound. | industrialchemicals.gov.auresearchgate.netcir-safety.org |

| Bromonitromethane (BNM) | Decomposition of bromonitroethanol. | researchgate.net |

| 2-Nitropropane-1,3-diol (Desbromo-bronopol) | Reductive dehalogenation. | industrialchemicals.gov.aucir-safety.org |

| 2-Hydroxymethyl-2-nitro-1,3-propanediol | Decomposition of parent compound. | industrialchemicals.gov.aucir-safety.orgcir-safety.org |

| Bromide Ion | Decomposition of parent compound. | industrialchemicals.gov.au |

| Nitrite Ion | Decomposition of parent compound. | industrialchemicals.gov.au |

Persistence and Environmental Distribution of 2-Bromo-2-nitropropane-1,3-diol

The persistence of 2-bromo-2-nitropropane-1,3-diol in the environment is highly dependent on ambient conditions, particularly pH and temperature cir-safety.org. While the compound does not hydrolyze under what are considered normal conditions, its degradation can be rapid at higher temperatures and pH levels industrialchemicals.gov.au. In the atmosphere, vapors of the compound are degraded through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about 11 days . Due to its high water solubility, it is expected to be mobile in the environment and can be distributed through water systems thermofisher.com. The substance is recognized as being very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment thermofisher.cominchem.org.

Mobility and Sorption Characteristics of 2-Bromo-2-nitropropane-1,3-diol in Soils and Sediments

The mobility of 2-bromo-2-nitropropane-1,3-diol in terrestrial and aquatic environments is primarily governed by its high water solubility thermofisher.com. This property suggests that the compound has a low tendency for sorption to soil and sediment particles. Consequently, it is likely to be highly mobile in the environment thermofisher.com. Its potential to remain in the aqueous phase facilitates its movement through soil profiles and distribution within water systems, which can lead to concerns about groundwater contamination researchgate.net. The processes that influence the retention or dissipation of such micropollutants in soil include both sorption and biodegradation researchgate.net. The mobility of a substance in soil is often inversely related to its sorption capacity, which in turn is influenced by soil properties like organic carbon content, clay content, and pH scielo.br. Given the chemical's properties, it is anticipated that it will not strongly bind to soil and sediment, leading to potential leaching.

Factors Influencing the Environmental Half-Life of 2-Bromo-2-nitropropane-1,3-diol

Several chemical and physical factors significantly influence the environmental half-life of 2-bromo-2-nitropropane-1,3-diol. The rate of its decomposition is accelerated with increasing pH and temperature cir-safety.org.

pH: The stability of the compound is greatest in acidic conditions and decreases as the pH becomes more alkaline. At ambient temperatures, the extrapolated half-life is over five years at a pH of 4, but this decreases to approximately two months at a pH of 8 industrialchemicals.gov.aucir-safety.orgcir-safety.org.

Temperature: Elevated temperatures dramatically increase the rate of degradation. At 60°C, the half-life can range from four days at pH 4 to just three hours at pH 8 industrialchemicals.gov.au.

Chemical Environment: The presence of other chemicals can also affect its stability. For instance, it decomposes more rapidly when in a solution with sodium dodecylsulfate. Conversely, its stability is increased in the presence of both citric acid and sodium dodecylsulfate nih.gov.

Physical Factors: Exposure to sunlight or ultraviolet radiation can also influence the degradation rate nih.gov. In the atmosphere, it is degraded by reacting with hydroxyl radicals .

Table 2: Environmental Half-Life of 2-Bromo-2-nitropropane-1,3-diol at Ambient Temperature

| pH | Half-Life | Reference |

| 4 | > 5 years | industrialchemicals.gov.aucir-safety.orgcir-safety.org |

| 6 | ~ 1.5 years | industrialchemicals.gov.aucir-safety.orgcir-safety.org |

| 8 | ~ 2 months | industrialchemicals.gov.aucir-safety.orgcir-safety.org |

Fundamental Chemical Biology and Molecular Interactions of 2 Bromo 2 Nitrobutane 1,3 Diol

Molecular Mechanisms of Interaction with Biological Macromolecules

The biological activity of halonitroalkanes like 2-Bromo-2-nitrobutane-1,3-diol is predicated on their reactivity with essential biological macromolecules. The electron-deficient carbon atom bearing the bromo and nitro groups is susceptible to nucleophilic attack, making it a prime target for interaction with proteins and, potentially, nucleic acids.

The primary mechanism of action for the analogue Bronopol (B193717) involves its interaction with nucleophilic thiol groups present in proteins, particularly in the cysteine residues of enzymes. oup.comamazonaws.com This interaction can lead to the inhibition of critical enzyme functions.

Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups to form disulfide bonds. oup.comdrugbank.com This process involves atmospheric oxygen as the ultimate oxidant and leads to the generation of reactive oxygen species (ROS), including superoxide (B77818) and peroxide radical anions. drugbank.comnih.govasm.org The reaction scheme can be summarized as the conversion of two thiol groups (R-SH), such as those in cysteine, to a disulfide (R-S-S-R). This catalytic oxidation of essential thiols disrupts the structure and function of numerous enzymes.

Key enzymatic targets include dehydrogenases and the thioredoxin system. amazonaws.com Studies on Bronopol have demonstrated the inhibition of enzymes such as formic acid and succinate dehydrogenases. oup.com Furthermore, Bronopol has been shown to be a potent inhibitor of Thioredoxin Reductase (TrxR), a key selenoenzyme involved in maintaining cellular redox homeostasis. nih.gov Inhibition of TrxR disrupts the entire thioredoxin system, which is crucial for DNA synthesis and defense against oxidative stress. nih.gov The mechanism is believed to involve the oxidation of critical cysteine and selenocysteine residues in the enzyme's active site. nih.gov

Under anoxic (oxygen-deficient) conditions, the interaction between Bronopol and thiols proceeds via a different, slower mechanism. drugbank.comnih.govasm.orgnih.gov In this pathway, the compound is consumed, leading to a more direct, stoichiometric oxidation of thiols without the catalytic cycle involving oxygen. nih.govasm.org This suggests that the compound's biological effects are context-dependent, varying with the oxygen tension of the environment.

| Target Protein/System | Observed Effect | Underlying Mechanism | Condition |

|---|---|---|---|

| Thiol-containing Enzymes (general) | Inhibition of enzyme activity | Oxidation of sulfhydryl groups to form disulfide bonds. oup.comamazonaws.com | Aerobic & Anoxic |

| Dehydrogenases | Inhibition | Presumed oxidation of critical cysteine residues. amazonaws.comoup.com | Not specified |

| Thioredoxin Reductase (TrxR) | Potent Inhibition | Oxidation of active site cysteine and selenocysteine residues. nih.gov | Aerobic |

| Cysteine & Glutathione | Oxidation to Cystine & GSSG | Catalytic oxidation with oxygen as the final oxidant. drugbank.comnih.gov | Aerobic |

| Cysteine & Glutathione | Oxidation with consumption of Bronopol | Slower, direct reaction without the involvement of oxygen. nih.govasm.org | Anoxic |

Direct interaction between the parent compound Bronopol and nucleic acids appears to be minimal. One study reported no significant interaction with nucleic acids as determined by absorption spectroscopy at 260 nm. oup.com This suggests that the intact molecule does not directly alkylate or bind to DNA or RNA.

However, the reactivity of its degradation products is a separate consideration. Under certain conditions, such as alkaline pH and/or elevated temperatures, Bronopol can decompose to release low levels of formaldehyde (B43269). nih.govwikipedia.org Formaldehyde is a well-known cross-linking agent that can react with nucleic acids and proteins, forming DNA-protein crosslinks and DNA adducts. nih.gov This indirect pathway represents a potential, albeit conditional, mechanism for interaction with genetic material.

Cellular Response Pathways to this compound Exposure in Model Systems

Exposure of cells to this class of compounds triggers distinct response pathways, primarily centered around the management of oxidative stress and the restoration of redox balance.

A primary cellular response to Bronopol exposure is the induction of oxidative stress. nih.gov This occurs as a direct consequence of its molecular mechanism under aerobic conditions. As described previously, the catalytic oxidation of thiols by Bronopol utilizes molecular oxygen as the final oxidant, leading to the formation of reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). drugbank.comnih.govasm.org

The generation of these ROS molecules can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. ROS are highly reactive and can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This accumulation of ROS and the resulting oxidative damage are considered key factors in the cytotoxic effects of the compound. nih.gov

Cellular redox homeostasis is tightly regulated, with the glutathione system playing a central role. Glutathione (GSH) is a critical intracellular antioxidant, and the ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular redox status. nih.gov

Bronopol directly perturbs this balance by oxidizing intracellular thiols, most notably GSH, to GSSG. drugbank.comnih.govnih.gov This action leads to a depletion of the cellular pool of reduced glutathione and a corresponding decrease in the GSH/GSSG ratio, a hallmark of oxidative stress. nih.gov The depletion of GSH compromises the cell's primary defense against ROS and impairs the function of glutathione-dependent enzymes. While the cell attempts to restore GSH levels by reducing GSSG via the enzyme glutathione reductase, sustained exposure to the compound can overwhelm this recycling capacity. mdpi.com This imbalance in the glutathione system is a critical event that can trigger downstream cellular processes, including apoptosis. nih.gov

| Cellular Pathway | Molecular Event | Consequence |

|---|---|---|

| Oxidative Stress Induction | Generation of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) during catalytic thiol oxidation. drugbank.comnih.govasm.org | Increased intracellular ROS levels, leading to potential damage of lipids, proteins, and DNA. nih.gov |

| Redox Homeostasis Perturbation | Oxidation of reduced glutathione (GSH) to glutathione disulfide (GSSG). nih.govnih.gov | Depletion of cellular GSH pool and a decrease in the GSH/GSSG ratio. nih.gov |

| Enzyme System Disruption | Inhibition of Thioredoxin Reductase (TrxR). nih.gov | Impaired function of the thioredoxin antioxidant system. nih.gov |

Structure-Activity Relationship Studies for this compound Analogues

Structure-activity relationship (SAR) studies for halonitroalkanes have highlighted key structural features essential for their biological activity. Research on a range of aliphatic nitro compounds has shown that the -CBr(NO₂)- group is a critical feature for potent antimicrobial properties. oup.comcir-safety.org

In a comparative study of various nitro compounds, Bronopol (2-Bromo-2-nitropropane-1,3-diol) was identified as the most active derivative against several bacterial species. oup.comoup.com The addition of an extra methyl group to form this compound likely modulates properties such as lipophilicity and steric hindrance around the active center, which could influence its potency and specificity, though specific comparative data is scarce.

Another related compound is 5-bromo-5-nitro-1,3-dioxane (Bronidox), where the two hydroxymethyl groups of Bronopol are cyclized into a dioxane ring. This structural modification results in a compound with a similar mode of action, suggesting that the core reactive gem-bromonitro moiety is the primary determinant of activity. semanticscholar.org The diol functionality in both Bronopol and this compound contributes to water solubility and may influence interactions with biological targets through hydrogen bonding. wikipedia.org

The degradation pathways also differ based on structure. For instance, Bronopol primarily degrades via a retroaldol reaction to form formaldehyde and bromonitroethanol. drugbank.comresearchgate.net It is plausible that this compound would degrade via a similar mechanism to release acetaldehyde instead of formaldehyde, which could lead to a different profile of secondary reactivity and biological effects.

Future Research Directions and Theoretical Applications of 2 Bromo 2 Nitrobutane 1,3 Diol

Advanced Computational Chemistry and Molecular Modeling for 2-Bromo-2-nitrobutane-1,3-diol

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of novel molecules, saving significant time and resources in the laboratory. dromicslabs.com For this compound, these in silico methods can provide a wealth of information before extensive experimental work is undertaken.

Advanced computational techniques can be employed to predict the physicochemical properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate its electronic structure, vibrational frequencies, and reactivity. longdom.org This information is crucial for understanding the molecule's stability and potential reaction pathways.

Molecular modeling, including molecular docking and molecular dynamics simulations, can be utilized to explore the potential biological activity of this compound. springernature.comderpharmachemica.comverisimlife.comresearchgate.net By simulating the interaction of the compound with various biological targets, such as enzymes or receptors, researchers can identify potential therapeutic applications. dromicslabs.com For instance, docking studies could predict the binding affinity of the molecule to the active site of a bacterial enzyme, suggesting its potential as an antimicrobial agent.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and potential toxicity of this compound and its derivatives. slideshare.netnih.govfiveable.me By correlating the structural features of a series of related compounds with their known activities, QSAR can guide the design of new molecules with enhanced efficacy and reduced toxicity. researchgate.netresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C4H8BrNO4 |

| Molecular Weight | 214.01 g/mol |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

Exploration of Novel Synthetic Applications for this compound and its Derivatives

The functional groups present in this compound, namely the bromo, nitro, and hydroxyl groups, offer a rich platform for synthetic organic chemistry. wiley.comgoogle.comgoogle.com The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, making nitroalkanes valuable building blocks in organic synthesis. scispace.commdpi.comuts.edu.au

Future research could focus on utilizing this compound as a precursor for the synthesis of a wide range of novel compounds. For example, the nitro group can be reduced to an amine, leading to the formation of amino alcohols, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The bromine atom can participate in various coupling reactions, allowing for the introduction of different substituents and the creation of a diverse library of derivatives. nih.govresearchgate.net

The development of new synthetic methodologies involving this compound is another promising area of research. This could include the exploration of stereoselective reactions to control the chirality of the molecule and its derivatives, which is often crucial for biological activity. Recent advancements in the synthesis of functionalized nitroalkanes, such as copper-catalyzed borylation, could potentially be adapted for this compound, further expanding its synthetic utility. chemrxiv.orgchemrxiv.org

Research into Environmental Remediation Technologies for this compound

The presence of a halogen atom in this compound raises potential environmental concerns, as halogenated organic compounds can be persistent and toxic. tecamgroup.comwikipedia.org Therefore, research into effective remediation technologies is crucial.

Bioremediation offers a promising and environmentally friendly approach for the degradation of halogenated compounds. nih.govnih.gov Future studies could focus on identifying and isolating microorganisms that are capable of dehalogenating this compound. mdpi.commdpi.com These microorganisms could then be used in bioreactors or directly in contaminated environments to break down the compound into less harmful substances.

Advanced oxidation processes (AOPs), such as photocatalytic degradation, are another area of active research for the remediation of organic pollutants. nih.gov Research could investigate the use of semiconductor photocatalysts to generate highly reactive hydroxyl radicals that can effectively mineralize this compound. mdpi.comrsc.orgrsc.org The efficiency of this process could be optimized by studying the effects of various parameters, such as pH, catalyst loading, and the presence of co-oxidants. The degradation of other organobromine compounds in nature is also a relevant area of study. nih.govresearchgate.net

Development of High-Throughput Screening Methods for this compound Detection and Quantitation

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of samples. wikipedia.orgdanaher.com The development of HTS methods for the detection and quantification of this compound would be highly beneficial for various applications, including environmental monitoring and quality control.

Future research could focus on the development of sensitive and selective assays for the detection of this compound. nih.gov This could involve the use of specific antibodies in an enzyme-linked immunosorbent assay (ELISA) format or the development of fluorescent probes that are specifically designed to interact with the compound. These assays could then be adapted to a high-throughput format, allowing for the rapid screening of a large number of samples.

HTS can also be employed for the toxicological evaluation of this compound and its derivatives. nih.gov By exposing various cell lines to a range of concentrations of the compound in a multi-well plate format, researchers can quickly assess its cytotoxicity and other potential adverse effects. This information is crucial for ensuring the safe handling and application of the compound. The implementation of robust quality control measures is essential to ensure the reliability of HTS data. wikipedia.org

Q & A

Q. What are the established synthetic routes for 2-bromo-2-nitropropane-1,3-diol (Bronopol), and how do reaction conditions influence yield and purity?

Bronopol is synthesized via the reaction of nitroalkanes (e.g., nitroethane) with formaldehyde and bromine under controlled conditions. For example, the Boots Company’s patented method involves continuous production using a nitroalkane-formaldehyde adduct, bromination at 10–20°C, and neutralization to stabilize the product . Key parameters include maintaining pH <7 to prevent decomposition and optimizing stoichiometry to minimize byproducts like nitrosamines . Lab-scale protocols often use methanol as a solvent for crystallization, achieving >95% purity .

Q. What analytical methods are recommended for quantifying Bronopol in complex matrices (e.g., biological or cosmetic samples)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard. A validated method involves methanol extraction, C18 column separation (mobile phase: acetonitrile/water, 30:70 v/v), and quantification via external calibration. Limits of detection (LOD) and quantification (LOQ) are 0.1 µg/mL and 0.3 µg/mL, respectively . Gas chromatography-mass spectrometry (GC-MS) is less common due to Bronopol’s thermal instability .

Q. What is Bronopol’s antimicrobial spectrum, and how is its efficacy tested in vitro?

Bronopol exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), fungi, and yeasts. Standard testing follows ISO 20776-1 broth microdilution, with minimum inhibitory concentrations (MICs) ranging from 5–50 µg/mL depending on microbial strain . Synergy studies with other preservatives (e.g., parabens) can enhance efficacy at lower concentrations .

Advanced Research Questions

Q. How does Bronopol’s reactivity with nucleophiles (e.g., amines) impact its stability and potential for nitrosamine formation?

Bronopol reacts with primary/secondary amines (e.g., triethanolamine) under alkaline or high-temperature conditions to form carcinogenic nitrosamines like N-nitrosodiethanolamine (NDELA). Mechanistic studies show this occurs via base-catalyzed cleavage of the C–Br bond, releasing nitro intermediates that act as nitrosating agents . Researchers must use HPLC-MS/MS with deuterated internal standards (e.g., NDELA-d4) to quantify nitrosamines at trace levels (LOQ <1 ppb) . Stabilizers like ascorbic acid (0.1–0.5%) can inhibit nitrosation .

Q. What are the decomposition pathways of Bronopol in aqueous systems, and how do environmental factors influence degradation kinetics?

Bronopol hydrolyzes in water via pseudo-first-order kinetics, forming bromonitroethanol and nitrite ions. Degradation accelerates at pH >7 or temperatures >40°C, with a half-life of 48 hours at pH 5 vs. 12 hours at pH 9 . Advanced studies employ nuclear magnetic resonance (NMR) to track intermediates and density functional theory (DFT) to model reaction pathways . Photodegradation under UV light further generates bromate ions, requiring LC-ICP-MS for speciation analysis .

Q. How can researchers resolve contradictions between Bronopol’s antimicrobial efficacy and toxicity in formulation studies?

Dose-response experiments using 3D skin models (e.g., EpiDerm™) assess cytotoxicity (via MTT assay) alongside antimicrobial activity. For example, Bronopol at 0.05% (w/v) inhibits S. aureus growth without reducing keratinocyte viability by >20% . Confocal microscopy with LIVE/DEAD staining quantifies biofilm disruption vs. mammalian cell damage. Such data inform optimized formulations balancing preservative efficacy and safety .

Q. What strategies mitigate Bronopol’s incompatibility with cellulose-based materials in laboratory settings?

Bronopol reacts with cellulose (e.g., filter paper) to form insoluble complexes, reducing bioavailability. Alternatives include using polypropylene filters or pre-treating cellulose with 1% glycerol . Compatibility studies should measure Bronopol recovery rates via spiked samples analyzed by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.